molecular formula C19H20N2O4 B2371139 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922053-65-4

3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2371139
M. Wt: 340.379
InChI Key: SVTLGJNYDVHVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been shown to have interesting biochemical and physiological effects.

Scientific Research Applications

Receptor Binding Studies

A study by Xu et al. (2005) introduced two benzamide analogues, RHM-1 and RHM-2, radiolabeled with tritium, to evaluate their binding to sigma-2 receptors in vitro. [3H]RHM-1 exhibited significantly higher affinity for sigma-2 receptors compared to [3H]RHM-2, demonstrating its potential as a useful ligand for studying sigma-2 receptors in vitro Xu et al., 2005.

Synthesis of Complex Heterocyclic Compounds

Abdallah et al. (2009) described the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties through various chemical reactions. This work demonstrates the chemical versatility and potential applications of compounds related to the query molecule in synthesizing new heterocyclic structures with possible pharmaceutical applications Abdallah et al., 2009.

PET Imaging Agents

Tu et al. (2007) synthesized fluorine-containing benzamide analogs and evaluated them as potential ligands for PET imaging of sigma-2 receptor status in solid tumors. Among these compounds, two showed acceptable properties for imaging sigma-2 receptor status, indicating the relevance of these structures in developing diagnostic tools for cancer Tu et al., 2007.

properties

IUPAC Name

3,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-17-6-5-14(8-12(17)4-7-18(21)22)20-19(23)13-9-15(24-2)11-16(10-13)25-3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLGJNYDVHVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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